Cas no 68155-07-7 (Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl))

Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl) structure
68155-07-7 structure
Product Name:Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl)
CAS-nummer:68155-07-7
MF:C12H25NO3
MW:231.331804037094
CID:1730149
PubChem ID:76499
Update Time:2025-04-21

Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl) Chemische en fysische eigenschappen

Naam en identificatie

    • Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl)
    • (C8-C18 and C18)Unsaturated alkyl carboxylic acid diethanolamide
    • (C8-C18) And C18 unsaturated alkylcarboxylic acid amide diethanol
    • (C8-C18) and (C18)Unsaturated alkylcarboxylic acid, diethanolamide
    • (C8-C18) and C18 Unsaturated alkylcarboxylic acid, diethanolamide
    • (C8-C18) and C18 Unsatured alkylcarboxylic acid amide diethanol
    • C8-C18 And C18 unsaturated alkylcarboxylic acid amide diethanol
    • N,N-Bis(hydroxyethyl) C8-18 and C18-unsatd. amides
    • SDA 01-024-00
    • Amides, C8-18 and C18-unsatd, N,N-bis(hydroxyethyl)
    • N,N-Bis(2-hydroxyethyl)octanamide
    • C8-C18 And C18 unsaturated alkylcarboxy
    • C7DEA
    • NS00014530
    • EDC7F4TF12
    • 3077-30-3
    • octanoic acid diethanolamide
    • NSC179692
    • UNII-EDC7F4TF12
    • N,N-BIS(2-HYDROXYETHYL)CAPRYLAMIDE
    • Octanamide,N-bis(2-hydroxyethyl)-
    • 68155-07-7
    • SCHEMBL851525
    • DTXSID6062832
    • Q27277116
    • EN300-80115
    • Caprylic acid diethanolamide
    • AKOS010483289
    • NSC-179692
    • NSC 179692
    • EINECS 221-362-8
    • Octanamide, N,N-bis(2-hydroxyethyl)-
    • EINECS 268-935-9
    • G57864
    • Z797582834
    • Caprylic diethanolamide
    • C7-Coconut diethanolamide
    • CS-0261809
    • Caprylic acid, diethanolamide
    • Inchi: 1S/C12H25NO3/c1-2-3-4-5-6-7-12(16)13(8-10-14)9-11-15/h14-15H,2-11H2,1H3
    • InChI-sleutel: FZQAYFWUOCXLKJ-UHFFFAOYSA-N
    • LACHT: O=C(CCCCCCC)N(CCO)CCO

Berekende eigenschappen

  • Exacte massa: 231.183
  • Monoisotopische massa: 231.183
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 10
  • Complexiteit: 168
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 60.8A^2
  • XLogP3: 1.3

Experimentele eigenschappen

  • Dichtheid: 1.023
  • Kookpunt: 392.2°C at 760 mmHg
  • Vlampunt: 191°C
  • Brekindex: 1.482
  • PSA: 60.77000
  • LogboekP: 1.16010
Aanbevolen leveranciers
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie